molecular formula C18H25N3O4 B5758756 2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B5758756
M. Wt: 347.4 g/mol
InChI Key: NASKTTUPRXSSRC-UHFFFAOYSA-N
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Description

2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a nitrofuran moiety, which is often associated with antimicrobial properties, and a diazatricyclodecane core, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting with the preparation of the nitrofuran intermediate. This intermediate is then subjected to a series of reactions to introduce the diazatricyclodecane core and the propyl groups. Common reagents used in these reactions include nitrofurans, alkylating agents, and diazotizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrofuran derivatives.

Scientific Research Applications

2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[331

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties, particularly against resistant strains of bacteria.

    Medicine: Explored for its potential use in developing new antibiotics and antifungal agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects involves the interaction of the nitrofuran moiety with microbial enzymes. This interaction leads to the generation of reactive oxygen species, which can damage cellular components and inhibit microbial growth. The diazatricyclodecane core enhances the stability and bioavailability of the compound, allowing it to effectively reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-nitro-2-furyl)-1,3,4-thiadiazoles: Known for their antimicrobial activity.

    5-nitrofurfural: A simpler nitrofuran derivative with similar antimicrobial properties.

    Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.

Uniqueness

2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one stands out due to its unique diazatricyclodecane core, which provides enhanced stability and reactivity compared to other nitrofuran derivatives. This structural feature makes it a promising candidate for further research and development in various scientific and industrial applications.

Properties

IUPAC Name

2-(5-nitrofuran-2-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-3-7-17-9-19-11-18(8-4-2,16(17)22)12-20(10-17)15(19)13-5-6-14(25-13)21(23)24/h5-6,15H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASKTTUPRXSSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(O4)[N+](=O)[O-])CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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